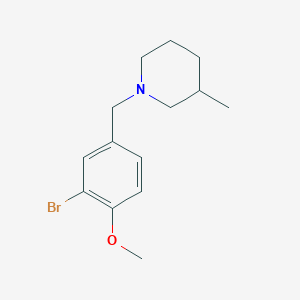
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells. It may also work by binding to dopamine receptors in the brain and modulating dopamine signaling.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis (programmed cell death). It has also been shown to inhibit the migration and invasion of cancer cells. In the brain, it has been shown to modulate dopamine signaling, which may have implications for the treatment of psychiatric disorders such as schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine in lab experiments is its potential as a lead compound for the development of new cancer therapeutics and antipsychotic agents. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its activity and selectivity.
Orientations Futures
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine. One direction is to further investigate its mechanism of action, which may lead to the development of more potent and selective compounds. Another direction is to explore its potential as a treatment for other types of cancer and psychiatric disorders. Additionally, research could be done to optimize the synthesis method and develop more efficient and scalable routes to the compound.
Méthodes De Synthèse
There are several methods for synthesizing 1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine. One of the most common methods involves the reaction of 3-bromo-4-methoxybenzyl chloride with 3-methylpiperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene. The resulting product is then purified through column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(3-bromo-4-methoxybenzyl)-3-methylpiperidine has been studied for its potential applications in medicinal chemistry. The compound has been shown to have activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use as an antipsychotic agent, as it has been shown to bind to dopamine receptors in the brain.
Propriétés
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-4-3-7-16(9-11)10-12-5-6-14(17-2)13(15)8-12/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOPHUYPTIQHZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=CC(=C(C=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Bromo-4-methoxyphenyl)methyl]-3-methylpiperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5061232.png)

![tert-butyl 6-amino-5,7,7-tricyano-8-[4-(trifluoromethyl)phenyl]-3,7,8,8a-tetrahydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5061248.png)



![8-cyclohexyl-N-phenyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5061272.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)pentanamide](/img/structure/B5061278.png)

![1-(3,5-dimethylphenyl)-5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5061290.png)
![methyl 5-benzyl-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5061299.png)


